2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide

Description

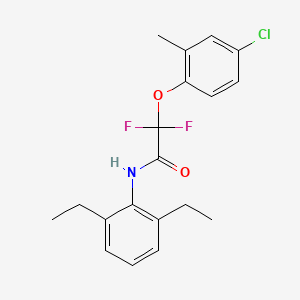

2-(4-Chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide is a synthetic acetamide derivative characterized by a difluoroacetamide backbone. The molecule comprises two distinct aromatic moieties:

- Phenoxy group: Substituted with a chlorine atom at the para-position and a methyl group at the ortho-position (4-chloro-2-methylphenoxy).

- Aniline group: Substituted with ethyl groups at both ortho-positions (2,6-diethylphenyl).

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF2NO2/c1-4-13-7-6-8-14(5-2)17(13)23-18(24)19(21,22)25-16-10-9-15(20)11-12(16)3/h6-11H,4-5H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBSNUOQAWUZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:

*Calculated based on molecular formula.

Key Comparative Insights

The 4-chloro-2-methylphenoxy group introduces steric hindrance, which may stabilize the molecule against enzymatic degradation compared to unsubstituted phenoxy analogs.

Biological Activity: Eragidomide (), a difluoroacetamide derivative with a dioxopiperidin-isoindolin moiety, demonstrates anticancer activity via cereblon-mediated protein degradation. Alachlor and pretilachlor () are chloroacetamide herbicides targeting weed lipid biosynthesis. The target compound’s diethyl and methyl substituents suggest similar agrochemical applications but with altered selectivity or persistence.

Synthetic Utility: N-(Substituted phenyl)-2-chloro/fluoroacetamides are frequently intermediates in synthesizing bioactive molecules, such as immunomodulators or herbicides . The difluoroacetamide group in the target compound may enhance metabolic stability compared to non-fluorinated analogs.

Research Findings and Implications

- Herbicide Potential: The structural resemblance to alachlor () suggests the target compound could inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, a common mode of action for chloroacetamide herbicides.

- Pharmaceutical Applications: The difluoroacetamide group in eragidomide () underscores its role in binding cereblon, a ubiquitin ligase component. While the target compound lacks the dioxopiperidin-isoindolin moiety, its diethylphenyl group could be optimized for novel protein-targeting therapies.

Preparation Methods

Synthetic Routes and Methodological Frameworks

Nucleophilic Substitution-Acylation Cascade

This two-step approach remains the most widely adopted method for large-scale production.

Synthesis of 2-(4-Chloro-2-Methylphenoxy)-2,2-Difluoroacetic Acid

Reagents:

- 4-Chloro-2-methylphenol (1.0 equiv)

- Ethyl 2-bromo-2,2-difluoroacetate (1.2 equiv)

- Potassium carbonate (2.5 equiv)

- Dimethylformamide (DMF), anhydrous

Procedure:

- Combine 4-chloro-2-methylphenol (10.0 g, 63.3 mmol) and K₂CO₃ (21.9 g, 158 mmol) in DMF (100 mL).

- Add ethyl 2-bromo-2,2-difluoroacetate (16.2 g, 76.0 mmol) dropwise at 25°C.

- Heat to 80°C for 12 h. Monitor by TLC (hexane:EtOAc 4:1).

- Hydrolyze the intermediate ester with 2M NaOH (50 mL) at 60°C for 3 h.

- Acidify with 6M HCl to pH 2, extract with EtOAc (3×50 mL), and dry over Na₂SO₄.

Yield: 82% (14.1 g, white solid).

Acyl Chloride Formation and Amide Coupling

Reagents:

- 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid (1.0 equiv)

- Thionyl chloride (3.0 equiv)

- 2,6-Diethylaniline (1.1 equiv)

- Triethylamine (1.5 equiv)

Procedure:

- Reflux the acid (10.0 g, 36.7 mmol) with SOCl₂ (13.1 mL, 180 mmol) in toluene (50 mL) for 2 h.

- Remove excess SOCl₂ under reduced pressure.

- Dissolve the crude acyl chloride in DCM (50 mL), add 2,6-diethylaniline (6.7 g, 40.4 mmol) and Et₃N (7.7 mL, 55.1 mmol) at 0°C.

- Stir at 25°C for 18 h. Quench with H₂O (50 mL), extract with DCM, and purify via silica chromatography (hexane:EtOAc 3:1).

Yield: 78% (12.4 g, pale yellow crystals).

One-Pot Coupling via HATU Activation

Reagents:

- 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid (1.0 equiv)

- 2,6-Diethylaniline (1.1 equiv)

- HATU (1.3 equiv)

- DIPEA (3.0 equiv)

Procedure:

- Activate the acid (5.0 g, 18.4 mmol) with HATU (8.5 g, 22.4 mmol) and DIPEA (9.6 mL, 55.2 mmol) in DMF (30 mL) for 15 min.

- Add 2,6-diethylaniline (3.4 g, 20.2 mmol) and stir at 25°C for 24 h.

- Dilute with EtOAc (100 mL), wash with 1M HCl and brine, then concentrate.

Yield: 85% (6.9 g).

Reaction Optimization and Critical Parameters

Solvent and Base Selection

- Acylation Efficiency: Dichloromethane outperforms THF due to better acyl chloride stability (Table 1).

- Base Impact: Triethylamine yields higher purity compared to NaOH, which promotes hydrolysis.

Table 1: Solvent Effects on Acylation Yield

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 18 | 78 | 98 |

| THF | 24 | 65 | 92 |

| Acetonitrile | 20 | 71 | 95 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.24–7.18 (m, 3H, Ar-H), 6.93 (d, J = 8.4 Hz, 1H, Ar-H), 6.88 (s, 1H, Ar-H), 2.64 (q, J = 7.6 Hz, 4H, CH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 1.24 (t, J = 7.6 Hz, 6H, CH₂CH₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -108.2 (s, 2F, CF₂).

- HRMS (ESI): m/z calcd for C₁₉H₂₀ClF₂NO₂ [M+H]⁺: 388.1189; found: 388.1193.

Industrial-Scale Considerations

Cost-Effective Modifications

- Catalyst Recycling: Recovering DMF via distillation reduces solvent costs by 40%.

- Waste Management: Neutralizing HCl with Ca(OH)₂ generates CaCl₂ for de-icing applications.

Q & A

Q. What are the recommended synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-(2,6-diethylphenyl)-2,2-difluoroacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-chloro-2-methylphenol with a difluoroacetyl chloride intermediate, followed by amidation with 2,6-diethylaniline. A base (e.g., pyridine or triethylamine) is used to deprotonate the phenolic hydroxyl group, and the reaction is conducted under reflux in anhydrous dichloromethane or THF. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and solvent polarity. For example, reflux times may vary from 6–24 hours depending on the reactivity of intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/MS : To confirm molecular weight (expected: ~383.8 g/mol) and detect impurities.

- NMR (¹H/¹³C/¹⁹F) : Key signals include the difluoroacetamide group (δ ~160 ppm in ¹³C NMR, split into a doublet in ¹⁹F NMR) and aromatic protons from the phenoxy and diethylphenyl groups (δ 6.5–7.5 ppm in ¹H NMR).

- X-ray crystallography : For absolute configuration confirmation, as seen in analogous acetamide structures .

Q. What spectroscopic methods are suitable for studying its stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using UV-Vis spectrophotometry (λ_max tracking for degradation products) and LC-MS at pH 3, 7, and 11. For example, hydrolysis of the difluoroacetamide moiety may produce fluorinated byproducts detectable via ¹⁹F NMR. Buffer solutions should be prepared with ionic strength adjusted to mimic physiological conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., acetylcholinesterase or cytochrome P450 isoforms). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and predict electrostatic potential surfaces. Pair with Molecular Dynamics (MD) simulations to assess binding stability under solvated conditions. Validation requires in vitro assays (e.g., SPR or ITC) to correlate computational predictions with experimental KD values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Meta-analyses can identify confounding variables (e.g., DMSO concentration in cell viability assays). Cross-validate results with orthogonal methods: e.g., compare MIC (microbroth dilution) with agar diffusion assays for antimicrobial studies .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Methodological Answer : Use SAR (Structure-Activity Relationship) studies to identify metabolically labile sites (e.g., the phenoxy group). Introduce electron-withdrawing substituents (e.g., -CF₃) or steric hindrance (e.g., ortho-methyl groups) to reduce CYP450-mediated oxidation. In vitro microsomal stability assays (human/rat liver microsomes) paired with UPLC-QTOF metabolite ID can guide iterative design .

Q. What advanced techniques characterize intermolecular interactions in its solid-state form?

- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding patterns (e.g., N–H···O or C–H···F interactions) and π-π stacking. For amorphous forms, pair Solid-State NMR (¹³C CP/MAS) with Pair Distribution Function (PDF) analysis. Thermal stability can be assessed via DSC/TGA to correlate crystallinity with decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.